molecular formula C11H8N2O6 B5856746 (2,5-Dioxopyrrolidin-1-yl) 3-nitrobenzoate

(2,5-Dioxopyrrolidin-1-yl) 3-nitrobenzoate

Cat. No.: B5856746
M. Wt: 264.19 g/mol
InChI Key: PFOOCKDHBKZXAT-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 3-nitrobenzoate: is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. This compound is characterized by the presence of a nitro group attached to the benzene ring and a pyrrolidinone moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions and minimize the production time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2,5-Dioxopyrrolidin-1-yl) 3-nitrobenzoate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2,5-Dioxopyrrolidin-1-yl) 3-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its nitro group can be used as a reporter in various analytical techniques.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for exploring new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The pyrrolidinone moiety can interact with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

  • (2,5-Dioxopyrrolidin-1-yl) benzoate
  • (2,5-Dioxopyrrolidin-1-yl) 4-nitrobenzoate
  • (2,5-Dioxopyrrolidin-1-yl) 2-nitrobenzoate

Uniqueness: (2,5-Dioxopyrrolidin-1-yl) 3-nitrobenzoate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interaction with biological targets. The presence of the pyrrolidinone moiety also adds to its distinct chemical properties, making it a versatile compound in various applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O6/c14-9-4-5-10(15)12(9)19-11(16)7-2-1-3-8(6-7)13(17)18/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOOCKDHBKZXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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